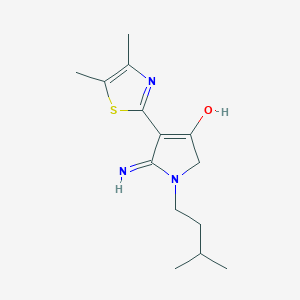![molecular formula C19H28N4O2S B15108644 [1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]- CAS No. 925200-04-0](/img/structure/B15108644.png)
[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bipiperidine core, which is a bicyclic structure consisting of two piperidine rings, and a dicarboxamide functional group. The addition of a 3-(methylthio)phenyl group further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving piperidine derivatives.
Introduction of the Dicarboxamide Group: The dicarboxamide group is introduced via a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the 3-(Methylthio)phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the amide groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine core can interact with binding sites, while the dicarboxamide and 3-(methylthio)phenyl groups can modulate the compound’s activity and selectivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
[1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]-: Unique due to its specific functional groups and bipiperidine core.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar core structure but different functional groups.
Vorapaxar: A thrombin receptor antagonist with a different mechanism of action but comparable complexity.
Uniqueness
The uniqueness of [1,4’-Bipiperidine]-1’,4’-dicarboxamide, N1’-[3-(methylthio)phenyl]- lies in its combination of functional groups and the bipiperidine core, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
925200-04-0 |
|---|---|
分子式 |
C19H28N4O2S |
分子量 |
376.5 g/mol |
IUPAC名 |
1-N-(3-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C19H28N4O2S/c1-26-16-7-5-6-15(14-16)21-18(25)22-12-8-19(9-13-22,17(20)24)23-10-3-2-4-11-23/h5-7,14H,2-4,8-13H2,1H3,(H2,20,24)(H,21,25) |
InChIキー |
GTSQRUVVQLFILZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B15108564.png)
![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)
![Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B15108576.png)
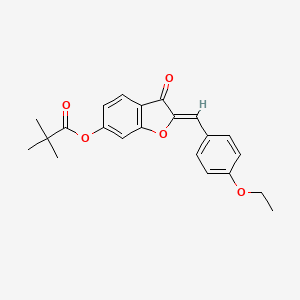
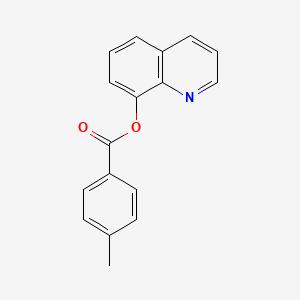
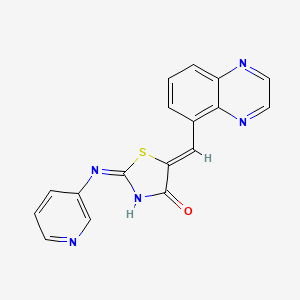
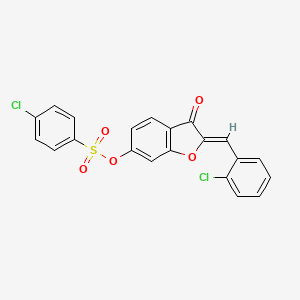

![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)

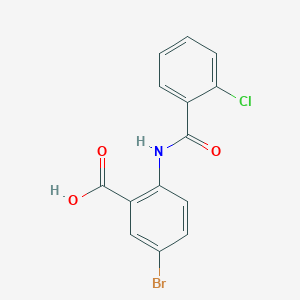
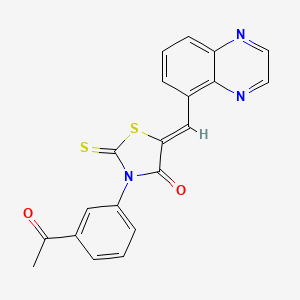
![2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108628.png)
